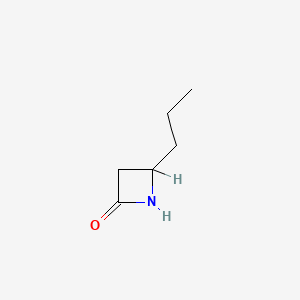

4-Propyl-2-azetidinone

Beschreibung

Historical Context and Evolution of the Azetidinone Ring System in Organic Synthesis

The first synthesis of a β-lactam was achieved by Hermann Staudinger in 1907 through the cycloaddition of a ketene (B1206846) and an imine. chemijournal.comresearchgate.netrsc.org However, the profound importance of the azetidinone ring system was not fully realized until the discovery of penicillin by Alexander Fleming in 1929 and the subsequent elucidation of its structure, which contains a strained bicyclic β-lactam core. chemijournal.com The intensive research efforts during World War II to synthesize penicillin, although not immediately successful on a practical scale, laid much of the groundwork for our understanding of β-lactam chemistry. britannica.com

The evolution of synthetic methods for constructing the azetidinone ring has been a major focus in organic chemistry. researchgate.net Beyond the initial Staudinger [2+2] cycloaddition, a variety of other powerful methods have been developed. researchgate.netmdpi.com These include:

Enolate-Imine Condensations: This approach, first described by Gilman and Speeter in 1943, involves the reaction of an ester enolate with an imine. illinois.edu

Kinugasa Reaction: A copper-catalyzed reaction between a nitrone and a terminal alkyne provides a direct route to substituted β-lactams. illinois.edu

Ring Expansion Reactions: Methods such as the Alper reaction, which involves the carbonylation of aziridines, have also been employed. nih.gov

Intramolecular Cyclizations: The Mitsunobu reaction and other cyclization strategies of β-amino acids or their derivatives are also effective. nih.gov

This continuous development of synthetic methodologies has not only provided access to a vast array of β-lactam structures but has also enabled precise control over their stereochemistry, a critical factor for their biological activity. rsc.orgtaylorfrancis.com

The 4-Propyl-2-Azetidinone Scaffold within Monocyclic β-Lactam Chemistry

Monocyclic β-lactams, or monobactams, are characterized by a single 2-azetidinone ring, in contrast to the fused ring systems of penicillins and cephalosporins. researchgate.netnih.gov The first clinically approved synthetic monobactam was aztreonam, noted for its activity against Gram-negative bacteria. mdpi.com

The this compound scaffold is a specific example of a monocyclic β-lactam where a propyl group is attached to the C-4 position of the azetidinone ring. The substituents at the N-1, C-3, and C-4 positions of the 2-azetidinone ring are critical in determining the molecule's properties and biological activity. nih.govijper.org The nature of the substituent at the C-4 position, in this case, a propyl group, influences the steric and electronic environment of the β-lactam ring, which can affect its reactivity and interaction with biological targets. The synthesis of such 4-substituted derivatives often utilizes established methods like the Staudinger reaction, where the substituent is introduced via the imine component.

Fundamental Chemical Significance of Azetidinone Derivatives as Versatile Building Blocks

The chemical significance of azetidinone derivatives extends far beyond their well-known antibacterial properties. nih.govmedipol.edu.tr The strained four-membered ring of the β-lactam makes it susceptible to ring-opening reactions, a property that chemists have cleverly exploited. researchgate.net This reactivity makes them valuable and versatile synthetic intermediates for the preparation of a wide range of other nitrogen-containing compounds. mdpi.commdpi.com

Key applications of azetidinone derivatives as building blocks include:

Synthesis of β-Amino Acids: Ring opening of the β-lactam can provide access to β-amino acids, which are important components of various natural products and pharmaceuticals. mdpi.com

Chiral Synthons: Optically active azetidinones are powerful chiral building blocks, allowing for the introduction of specific stereochemistry into larger, more complex molecules. uni-duesseldorf.dederpharmachemica.comijcrt.org This is particularly valuable in the synthesis of natural products and drugs where stereoisomerism dictates biological function.

Enzyme Inhibition: The reactivity of the β-lactam ring is the basis for its ability to inhibit various enzymes, not just bacterial transpeptidases. They have been investigated as inhibitors for a range of proteases, including human leukocyte elastase, thrombin, and chymase. mdpi.comnih.govderpharmachemica.com

Access to Other Heterocycles: The strained ring can be used as a precursor to construct other heterocyclic systems. nih.gov

The ability to functionalize the azetidinone ring at multiple positions allows for the creation of a diverse library of compounds with a wide array of potential applications in medicinal chemistry and materials science. researchgate.net

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-propylazetidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c1-2-3-5-4-6(8)7-5/h5H,2-4H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPJCYJIZFCJYIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90945618 | |

| Record name | 4-Propyl-3,4-dihydroazet-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90945618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22937-03-7 | |

| Record name | beta-Caprolactam | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022937037 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Propyl-3,4-dihydroazet-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90945618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Transformations and Reactivity of 4 Propyl 2 Azetidinone Scaffolds

Ring-Opening Reactions of the Azetidinone Nucleus

The susceptibility of the β-lactam ring to nucleophilic attack is a cornerstone of its chemistry. This reactivity is driven by the significant ring strain of the four-membered heterocycle, which is approximately 25.4 kcal/mol. rsc.org This strain makes the amide bond within the ring more susceptible to cleavage than an unstrained acyclic amide. globalresearchonline.net

The hydrolysis of the β-lactam ring is a critical area of study, particularly in the context of the stability of β-lactam antibiotics. Simple monocyclic β-lactams, or monobactams, are generally more stable to chemical and enzymatic hydrolysis compared to fused-ring systems like penicillins and cephalosporins. nih.govnih.gov The stability of the 4-propyl-2-azetidinone ring to hydrolysis can be influenced by substituents on the ring. For instance, N-arylsulfonylazetidinones with an alkoxycarbonyl substituent at the C4 position have been shown to undergo hydrolysis in a phosphate (B84403) buffer, resulting in the cleavage of the β-lactam ring without saponification of the ester. uliege.be

The mechanism of hydrolysis often involves the nucleophilic attack of water or a hydroxide (B78521) ion on the carbonyl carbon of the β-lactam ring, leading to the formation of a tetrahedral intermediate. Subsequent ring-opening yields the corresponding β-amino acid. The rate of hydrolysis can be influenced by pH, with both acidic and basic conditions potentially promoting the reaction. In some cases, enzymatic hydrolysis can also occur, as seen with β-lactamases that deactivate β-lactam antibiotics. uliege.be

The reaction of this compound with various nucleophiles provides a powerful method for the synthesis of β-amino acids and their derivatives. This transformation is a key application of the β-lactam synthon protocol. rsc.org The ring-opening is typically achieved by reacting the azetidinone with a nucleophile, which attacks the carbonyl carbon, leading to the cleavage of the N1-C2 bond.

A variety of nucleophiles can be employed in this reaction, including:

Hydroxides and Alkoxides: Treatment with reagents like sodium methoxide (B1231860) in methanol (B129727) can lead to the formation of β-amino acid esters. acs.org

Amines: Reaction with amines can yield β-amino amides. uliege.be

Other Nucleophiles: Other nucleophiles, such as azide (B81097) anions, can also be used to open the β-lactam ring, providing access to a range of functionalized β-amino acid derivatives. researchgate.net

The regioselectivity of the ring-opening can be influenced by the substitution pattern on the azetidinone ring. For instance, in N-Boc-substituted β-lactams derived from ornithine, an intramolecular nucleophilic attack of a free amino group on the azetidinone carbonyl can lead to a ring expansion, forming a seven-membered 2-oxoazepane ring. csic.esresearchgate.net

| Nucleophile | Product Type | Reaction Conditions |

|---|---|---|

| Sodium Methoxide/Methanol | β-Amino Acid Ester | Typically at room temperature |

| Benzylamine | β-Amino Amide | Varies depending on substrate |

| Azide Anion | Azido-functionalized β-Amino Acid Derivative | Often in a polar aprotic solvent |

The reduction of the carbonyl group in this compound can lead to the formation of the corresponding azetidine (B1206935). However, under certain reductive conditions, ring cleavage can occur to yield β-amino alcohols. For example, reduction with lithium aluminum hydride (LiAlH4) has been shown to produce 3-amino-propanol derivatives through ring-opening. researchgate.net The choice of reducing agent is crucial in determining the outcome of the reaction. While strong reducing agents like LiAlH4 may favor ring-opening, other reagents can selectively reduce the carbonyl without cleaving the ring.

Nucleophilic Ring Opening to β-Amino Acids and Derivatives

Functional Group Interconversions on the Propyl Side Chain of this compound

The propyl side chain of this compound offers a site for further chemical modification, allowing for the synthesis of a wider range of derivatives. These transformations can be carried out while keeping the core azetidinone ring intact. For example, if the propyl side chain contained an unsaturation, it could be converted to other functional groups. Oxidative cleavage of a double bond could yield a carboxylic acid or an aldehyde, which can then be further derivatized. google.com Hydrogenation of an unsaturated side chain using a catalyst like palladium on carbon (Pd/C) can convert it to a saturated alkyl group. google.com These modifications provide a means to create a library of 4-substituted-2-azetidinone derivatives with diverse properties.

Derivatization at the Nitrogen (N1) Position

The nitrogen atom of the azetidinone ring is another key position for chemical modification. Derivatization at this position can significantly impact the chemical and biological properties of the molecule.

Acylation: The nitrogen atom of the this compound can be acylated using various acylating agents. This reaction is often carried out in the presence of a base. For instance, N-acylation with propionyl chloride can be achieved to introduce a propionyl group onto the nitrogen atom. clockss.org The acylation can also be performed using acid anhydrides or other activated carboxylic acid derivatives.

Alkylation: Alkylation at the N1 position is a common strategy to introduce a variety of substituents. This reaction typically involves deprotonation of the N-H bond with a strong, non-nucleophilic base, followed by the addition of an alkyl halide. For example, lithium hexamethyldisilazide (LiHMDS) can be used as the base to generate the nitrogen anion, which then reacts with an alkyl bromide. Phase-transfer catalysis has also been employed for the N-alkylation of 2-azetidinones. clockss.org

| Reaction Type | Reagents | Product |

|---|---|---|

| Acylation | Propionyl chloride, Base | N-Propionyl-4-propyl-2-azetidinone |

| Alkylation | 1. LiHMDS 2. Alkyl bromide | N-Alkyl-4-propyl-2-azetidinone |

Oxidative N-Dearylation Reactions

The removal of an N-aryl protecting group, particularly an electron-rich group like p-methoxyphenyl (PMP), is a critical step in the synthesis of N-unsubstituted β-lactams. nih.govfrontiersin.org These N-unsubstituted scaffolds are key intermediates for creating diverse libraries of bioactive molecules, including antibiotics and anticancer agents. mdpi.comnih.gov Ceric ammonium (B1175870) nitrate (B79036) (CAN) has emerged as a preferred reagent for this transformation due to its efficiency, mild reaction conditions, and cost-effectiveness. nih.govugent.be

The reaction is typically performed by treating the N-aryl-4-propyl-2-azetidinone with CAN in a solvent mixture, often aqueous acetonitrile (B52724). frontiersin.orgugent.be The mechanism involves the oxidation of the electron-rich aromatic ring, leading to the formation of a benzoquinone and the desired N-unsubstituted β-lactam. nih.gov

Key Research Findings:

Reagent and Conditions: Ceric ammonium nitrate is a widely used oxidizing agent for the N-dearylation of β-lactams. The reaction is often carried out in a mixture of acetonitrile and water at temperatures ranging from 0°C to room temperature. nih.govfrontiersin.orgugent.be

Solvent Effects: Acetonitrile has been shown to be a superior solvent compared to tetrahydrofuran (B95107) (THF) for these reactions, providing better yields even when the substrate has limited solubility. nih.gov

Solid-Phase Reactions: To simplify product isolation and reduce the use of hazardous solvents, solid-phase methods have been developed. Using silica (B1680970) gel-supported CAN (CAN-SiO2) allows for efficient N-dearylation by grinding the reactants together in a solvent-free environment, offering advantages of high yields, mild conditions, and short reaction times. tandfonline.comresearchgate.net

Protecting Group: The p-methoxyphenyl (PMP) and p-ethoxyphenyl (PEP) groups are effective N-protecting groups that can be readily cleaved under oxidative conditions with CAN. nih.govfrontiersin.org

Table 1: Conditions for Oxidative N-Dearylation of N-Aryl-2-Azetidinones

| N-Aryl Group | Oxidizing Agent | Solvent | Temperature (°C) | Time | Yield | Reference |

| p-methoxyphenyl | CAN | MeCN/H₂O | 0 | 30 min | Good to Excellent | frontiersin.org |

| p-ethoxyphenyl | CAN | MeCN/H₂O | 0 | 30 min | Good to Excellent | nih.gov |

| p-methoxyphenyl | CAN-SiO₂ | Solvent-free | Room Temp | 20 min | Good to Excellent | tandfonline.comresearchgate.net |

Functionalization at C3 and C4 Positions

The C3 and C4 positions of the 2-azetidinone ring are primary sites for introducing structural diversity, which is crucial for modulating the biological activity of the resulting compounds.

The stereochemistry at the C3 and C4 positions significantly influences the biological properties of β-lactam derivatives. nih.gov Therefore, developing methods for the stereoselective introduction of substituents at these positions is of paramount importance.

Key Research Findings:

C3-Functionalization via Enolates: The hydrogen atom at the C3 position is acidic due to its position alpha to the carbonyl group. clockss.org Deprotonation with a strong base, such as lithium diisopropylamide (LDA), generates a stable azetidinyl anion. This enolate can then be trapped with various electrophiles (e.g., alkyl halides, aldehydes) to introduce substituents exclusively and stereoselectively at the C3 position. clockss.org

Stereochemical Control in Staudinger Reaction: The Staudinger [2+2] cycloaddition of a ketene (B1206846) and an imine is a cornerstone for β-lactam synthesis, creating the C3 and C4 stereocenters. researchgate.netresearchgate.net The stereochemical outcome (cis or trans) is influenced by reactant structure and reaction conditions. researchgate.net Electron-donating groups on the ketene and electron-withdrawing groups on the imine tend to favor the formation of cis-β-lactams. researchgate.net

Influence of Substituents on Diastereoselectivity: In coupling reactions, the steric bulk of existing substituents at C3 or C4 can direct the stereochemical outcome. For instance, in the synthesis of paclitaxel (B517696) analogues, a sterically demanding substituent at either the C3-hydroxy group or the C4 position of the β-lactam was found to be necessary for achieving high diastereoselectivity. nih.gov Specifically, C4 tert-butyl-β-lactams provided better diastereoselectivity than the corresponding C4-phenyl β-lactams. nih.gov

Table 2: Stereoselective Functionalization Approaches

| Position | Method | Reagents | Key Feature | Reference |

| C3 | Enolate Alkylation | LDA, Electrophile | Exclusive functionalization at C3 | clockss.org |

| C3/C4 | Staudinger Cycloaddition | Ketene, Imine | Control of relative stereochemistry (cis/trans) | researchgate.net |

| C3/C4 | Kinetic Resolution | Lipase, Baccatin III derivatives | Diastereoselectivity influenced by substituent size | nih.gov |

Olefin Metathesis for Side Chain Elaboration (e.g., Ring-Closing Metathesis for Bicyclic Systems)

Olefin metathesis, a powerful carbon-carbon bond-forming reaction, has been applied to the side chains of this compound derivatives to construct complex architectures, particularly bicyclic systems. libretexts.org Ring-closing metathesis (RCM) is especially valuable for this purpose. csic.esorganic-chemistry.org

Key Research Findings:

Synthesis of Bicyclic β-Lactams: RCM of 2-azetidinones bearing alkenyl substituents at appropriate positions can lead to the formation of fused or bridged bicyclic β-lactams. csic.escsic.es For example, RCM of certain alkenyl-2-azetidinones has been used to prepare 1,3-bridged azetidinones in high yields. csic.escsic.es

Catalysts: Ruthenium-based catalysts, such as Grubbs' first and second-generation catalysts, are commonly employed for these transformations due to their high activity and tolerance for various functional groups. organic-chemistry.orgharvard.edu

Versatility: The strategy involves a two-step process: a cycloaddition to form the initial β-lactam with an unsaturated side chain, followed by RCM to construct the second ring. mostwiedzy.pl This approach has been used to create a variety of heterocyclic scaffolds fused to the β-lactam core. mostwiedzy.pl

Substitution Reactions at C4

The C4 position of the 2-azetidinone ring is susceptible to nucleophilic substitution, often proceeding through a reactive acyliminium ion intermediate. scite.aisci-hub.se This reactivity is frequently exploited by introducing a good leaving group, such as an acetoxy group, at the C4 position.

Key Research Findings:

Acyliminium Ion Intermediate: 4-Acetoxy-2-azetidinones are versatile intermediates that readily undergo Sₙ1-type reactions with a variety of nucleophiles. scite.aisci-hub.se The elimination of the acetoxy group generates a highly reactive acyliminium intermediate, which is then attacked by the nucleophile. scite.ai

Nucleophiles: A wide range of nucleophiles can be introduced at the C4 position, including organometallic reagents, phenols, and other heteroatoms. scite.aisci-hub.seresearchgate.net For example, indium-mediated reactions have been used to selectively introduce a 1,3-butadien-2-yl group at the C4-position. sci-hub.se

Finkelstein Reaction: Nucleophilic substitution can also be used to replace one substituent with another, such as converting a chloro derivative to an iodo derivative via the Finkelstein reaction using potassium iodide. researchgate.net

Rearrangements and Intramolecular Cyclization Reactions

The strained β-lactam ring and its substituents can undergo various rearrangement and cyclization reactions to yield new heterocyclic systems.

The Baeyer-Villiger oxidation is a classic reaction that converts ketones to esters and aldehydes to carboxylic acids or formates by inserting an oxygen atom adjacent to the carbonyl group. youtube.compressbooks.puborganic-chemistry.org When applied to 4-formyl-2-azetidinones, this reaction can proceed with unusual selectivity.

Key Research Findings:

Unusual Migration: The Baeyer-Villiger oxidation of 4-formyl-β-lactams using reagents like m-chloroperoxybenzoic acid (m-CPBA) can lead to the stereoselective formation of 4-(formyloxy) β-lactams. nih.gov This outcome is noteworthy as it involves the preferential migration of a carbon moiety (the β-lactam ring) over the formyl hydrogen, which is contrary to the typical migratory aptitude (H > alkyl/aryl). pressbooks.pubnih.gov

Substituent Effects: The outcome of the rearrangement is highly dependent on the substituents on the β-lactam ring. nih.gov For N-(p-anisyl)-2-azetidinones with alkyl, alkenyl, aryl, or alkyloxy groups at the C3 position, the reaction exclusively yields the 4-(formyloxy) product. nih.gov However, if the C3 substituent is an amide or acetoxy group, mixtures of the 4-(formyloxy) and the corresponding 4-carboxy β-lactams are formed. nih.gov In some cases with N-alkyl substituted β-lactams, only the 4-carboxy derivative is observed. nih.gov

Synthetic Utility: The resulting 4-(formyloxy) β-lactams are useful intermediates. They can be converted into 4-unsubstituted β-lactams through isolable β-hydroxy amide intermediates, providing a convenient, stereoselective route to this class of compounds. nih.gov

Formation of Fused Bicyclic Azetidinone Systems

The synthesis of fused bicyclic azetidinone systems from this compound precursors is a key strategy for creating structurally diverse and biologically relevant molecules. These bicyclic structures, which include penam, carbapenem, and cephem analogues, are often pursued for their potential as inhibitors of enzymes like β-lactamases and human leukocyte elastase. nih.govresearchgate.net

One common approach involves the intramolecular cyclization of a suitably functionalized this compound. For instance, a 4-alkenyl-2-azetidinone can be converted into a bicyclic β-lactam carboxylic ester through a tandem Ireland-Claisen rearrangement and subsequent alkene metathesis. nih.gov Radical cyclization is another powerful method; for example, N-acrylate-4-(2-bromoethyl)azetidin-2-ones can undergo radical-initiated cyclization to yield bicyclic β-lactams. nih.gov

The specific functionality and reaction conditions play a critical role in directing the outcome of these cyclization reactions. For example, (3S,4R)-3-[(1R)-1-(tert-butyldimethylsilyloxy)ethyl]-4-propyl-2-azetidinone can be functionalized with ω-alkenyl chains and subsequently cyclized to form novel bicyclic 2-azetidinones with a 1,3-bridging large ring. researchgate.net The stereochemistry of the starting material is often crucial for achieving the desired stereochemical outcome in the final bicyclic product.

Table 1: Examples of Fused Bicyclic Azetidinone Formation

| Starting Material | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| 4-Alkenyl-2-azetidinone systems | Tandem Ireland-Claisen rearrangement and alkene metathesis | Bicyclic β-lactam carboxylic esters | nih.gov |

| N-Acrylate-4-(2-bromoethyl)azetidin-2-ones | Radical cyclization | Bicyclic β-lactam | nih.gov |

| (3S,4R)-3-[(1R)-1-(tert-butyldimethylsilyloxy)ethyl]-4-propyl-2-azetidinone | Sequential N1 and OS functionalization with Ω-alkenyl chains, followed by cyclization | 1,3-Bridged bicyclic 2-azetidinones | researchgate.net |

| β-Lactams with a propargyl carbonate moiety at C-4 | Warming of the solution | Carbapenams | nih.gov |

| β-Lactams with an allyl carbonate substituent at C-4 | Warming of the solution | Carbapenems | nih.gov |

Ring Expansion to Larger Heterocycles (e.g., piperidines, pyrrolidines)

The strained four-membered ring of this compound makes it an excellent precursor for ring expansion reactions, leading to the formation of larger, more stable heterocyclic systems such as piperidines and pyrrolidines. rsc.org These transformations are significant as they provide access to a diverse range of functionalized nitrogen-containing heterocycles that are prevalent in many biologically active compounds. rsc.orgresearchgate.net

One strategy for ring expansion involves the rearrangement of functionalized azetidines. For instance, the treatment of cis-2-(2-bromo-1,1-dimethylethyl)azetidines with a silver salt in DMSO at elevated temperatures can lead to the formation of 5,5-dimethylpiperidin-4-ones. rsc.org Mechanistically, this transformation can proceed through a reactive bicyclic azetidinium salt intermediate which then undergoes ring enlargement. rsc.org

Another approach involves the ring expansion of 2-azetidinyl ynones, catalyzed by Au(I), to produce pyrrolin-4-ones. rsc.org The reaction of 4-(haloalkyl)-2-azetidinones with sodium methoxide in methanol can also lead to ring-opened products via transient aziridine (B145994) or azetidine intermediates, which can then cyclize to form larger rings. acs.org The specific outcome of these ring expansion reactions is highly dependent on the nature of the substituents on the azetidinone ring, the reagents employed, and the reaction conditions. researchgate.net For example, the intramolecular N-alkylation of azetidines with a 3-hydroxypropyl side chain at the 2-position can lead to a mixture of pyrrolidines and azepanes, with the product distribution influenced by the nucleophile used in the subsequent ring-opening of the bicyclic azetidinium intermediate. researchgate.net

Table 2: Examples of Ring Expansion Reactions

| Starting Material | Reagents and Conditions | Product(s) | Reference |

|---|---|---|---|

| cis-2-(2-Bromo-1,1-dimethylethyl)azetidines | Silver salt, DMSO, 100°C | 5,5-Dimethylpiperidin-4-one | rsc.org |

| cis-2-(2-Mesyloxyethyl)azetidines | K2CO3, DMSO | Piperidin-4-ones | rsc.org |

| 2-Azetidinyl ynones | Au(I) catalyst | Pyrrolin-4-ones | rsc.org |

| 4-(Haloalkyl)-2-azetidinones | Sodium methoxide, methanol | Methyl ω-alkylaminopentenoates (via transient aziridines/azetidines) | acs.org |

| Azetidines with a 3-hydroxypropyl side chain at C-2 | Activation of the alcohol, followed by nucleophilic opening | Mixture of pyrrolidines and azepanes | researchgate.net |

Structural Characterization and Spectroscopic Analysis Methodologies for 4 Propyl 2 Azetidinone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 4-propyl-2-azetidinone. Both proton (¹H) and carbon-13 (¹³C) NMR provide critical data regarding the connectivity and chemical environment of atoms within the molecule.

Proton NMR (¹H NMR) is instrumental in assigning the relative stereochemistry of substituents on the azetidinone ring. The coupling constants (J-values) between adjacent protons are particularly diagnostic. wordpress.comnumberanalytics.com For instance, the magnitude of the coupling constant between the protons at the C3 and C4 positions of the β-lactam ring can differentiate between cis and trans isomers. A smaller coupling constant is typically indicative of a trans relationship, while a larger value suggests a cis orientation. srce.hr

The chemical shifts of the protons are also informative, influenced by the electronic environment and proximity to functional groups. pressbooks.pub Protons on the propyl group will exhibit characteristic splitting patterns (e.g., triplets and sextets) and chemical shifts, allowing for their unambiguous assignment. The N-H proton of the lactam ring typically appears as a broad singlet. google.com

Interactive Table 1: Representative ¹H NMR Data for Azetidinone Derivatives

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| N-H | ~6.15 | br s | - |

| C4-H | ~3.95 | m | - |

| C3-H | ~3.16 | ddd | 2, 5, 15 |

| Propyl-CH₂ | 1.4-1.6 | m | - |

| Propyl-CH₂ | 1.2-1.4 | m | - |

| Propyl-CH₃ | ~0.9 | t | ~7 |

| Note: Data is illustrative and can vary based on solvent and specific substitution patterns. The presented data is for a related azetidinone derivative. google.com |

Carbon-13 NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of this compound. savemyexams.com Each unique carbon atom in the molecule produces a distinct signal, allowing for a complete count of the carbon environments. libretexts.org

The chemical shift of the carbonyl carbon (C=O) in the β-lactam ring is particularly characteristic, typically appearing significantly downfield in the range of 160-175 ppm. uliege.be The carbons of the propyl group will have chemical shifts in the aliphatic region (approximately 10-40 ppm). The positions of the signals for the C3 and C4 carbons of the azetidinone ring provide further structural confirmation. Broadband proton decoupling is commonly employed to simplify the spectrum, resulting in a single peak for each unique carbon atom. libretexts.org

Interactive Table 2: Typical ¹³C NMR Chemical Shift Ranges for 2-Azetidinone Structures

| Carbon | Chemical Shift (δ, ppm) |

| C=O (β-lactam) | 160-175 uliege.be |

| C4 | 50-60 |

| C3 | 40-50 |

| Propyl-CH₂ | 20-40 |

| Propyl-CH₂ | 15-25 |

| Propyl-CH₃ | 10-15 |

| Note: These are approximate ranges and can be influenced by substituents and solvent. |

Proton NMR (¹H NMR) Applications in Stereochemical Assignment (e.g., coupling constants)

Infrared (IR) Spectroscopy for Key Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The most prominent and diagnostic absorption band in the IR spectrum of a β-lactam is the carbonyl (C=O) stretching vibration. libretexts.org Due to the ring strain in the four-membered azetidinone ring, this band appears at a characteristically high frequency, typically in the range of 1730-1770 cm⁻¹. google.comglobalresearchonline.net This is significantly higher than the carbonyl absorption of a typical acyclic amide.

Other important vibrations include the N-H stretch, which appears as a band around 3400 cm⁻¹, and the C-N stretching vibration. oup.comscispace.com The presence of the propyl group will be evidenced by C-H stretching and bending vibrations in the regions of 2850-2960 cm⁻¹ and 1375-1465 cm⁻¹, respectively.

Interactive Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration | Frequency (cm⁻¹) |

| β-Lactam C=O | Stretch | 1730-1770 google.comglobalresearchonline.net |

| N-H | Stretch | ~3420 google.com |

| C-H (Alkyl) | Stretch | 2850-2960 |

| C-N | Stretch | ~1380 oup.comscispace.com |

| Note: Frequencies can be influenced by the physical state of the sample (solid, liquid, or solution). |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of this compound and for gaining insight into its structure through analysis of its fragmentation patterns. ucsf.edu In electron ionization (EI) mass spectrometry, the molecule is ionized, and the resulting molecular ion peak (M⁺) confirms the molecular weight.

The fragmentation of the azetidinone ring is a key diagnostic feature. A common fragmentation pathway involves the cleavage of the four-membered ring, leading to characteristic fragment ions. For example, cleavage across the C2-C3 and C4-N1 bonds can occur. The fragmentation pattern can provide valuable information about the substituents on the ring.

Interactive Table 4: Predicted Mass Spectrometry Data for this compound (C₇H₁₃NO)

| Data Point | Value |

| Molecular Formula | C₇H₁₃NO |

| Molecular Weight | 127.18 g/mol |

| Key Fragment (m/z) | [M-C₃H₇]⁺ (loss of propyl group) |

| Key Fragment (m/z) | [M-CO]⁺ (loss of carbonyl) |

| Note: The relative intensities of fragment ions will depend on the ionization technique and energy. |

X-ray Crystallography for Absolute Stereochemistry and Conformation Determination

X-ray crystallography provides the most definitive and unambiguous determination of the three-dimensional structure of this compound, including its absolute stereochemistry and solid-state conformation. cam.ac.ukanton-paar.com This technique requires a single, high-quality crystal of the compound. When a beam of X-rays is directed at the crystal, the X-rays are diffracted by the electrons of the atoms in a specific pattern. cam.ac.uk

Analysis of this diffraction pattern allows for the calculation of the precise positions of all atoms in the crystal lattice, yielding detailed information on bond lengths, bond angles, and torsional angles. cam.ac.uk For chiral molecules like substituted azetidinones, X-ray crystallography can be used to determine the absolute configuration (R or S) at the stereocenters, which is crucial for understanding its biological activity. nih.govnih.gov It also reveals the conformation of the azetidinone ring, which is often nearly planar but can exhibit slight puckering. srce.hrscispace.com

Interactive Table 5: Illustrative Crystallographic Parameters for Azetidinone Derivatives

| Parameter | Description | Typical Value/Information |

| Space Group | Describes the symmetry of the crystal lattice. | e.g., P2₁/c, P-1 |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. | Varies with compound. |

| Bond Lengths (Å) | Precise distances between bonded atoms. | e.g., C=O ~1.2 Å, C-N ~1.4 Å |

| Bond Angles (°) | Angles between adjacent bonds. | e.g., angles within the four-membered ring |

| Absolute Configuration | The spatial arrangement of atoms at chiral centers. | (3R, 4S), (3S, 4R), etc. |

| Note: Specific values are unique to the crystal structure of a particular compound. |

Theoretical and Computational Studies of Azetidinone Chemistry

Quantum Chemical Calculations on Reaction Mechanisms and Transition States

Quantum chemical calculations are instrumental in elucidating the complex reaction pathways involved in the synthesis and reactivity of azetidinones. rsc.orgnih.gov These methods allow for the detailed examination of transition states and reaction intermediates, providing a deeper understanding of the underlying principles governing these chemical transformations. rsc.orgnih.gov

The Staudinger cycloaddition, a [2+2] cycloaddition between a ketene (B1206846) and an imine, is a cornerstone of β-lactam synthesis. researchgate.netwikipedia.org Computational studies, often employing Density Functional Theory (DFT), have been pivotal in dissecting the mechanism of this reaction. researchgate.netmdpi.com

The reaction is generally understood to proceed through a two-step mechanism: a nucleophilic attack of the imine nitrogen on the ketene carbonyl carbon to form a zwitterionic intermediate, followed by a conrotatory electrocyclic ring closure to yield the β-lactam. wikipedia.org Theoretical studies have confirmed that the stereochemical outcome of the Staudinger reaction is often determined by the torquoelectronic effects in the ring-closure step. pku.edu.cn However, recent investigations combining experimental work and DFT calculations have revealed that the diastereoselectivity cannot always be simply predicted by the torquoelectronic model, especially when unsymmetrical disubstituted ketenes are involved. pku.edu.cn In such cases, the rate-determining step may differ between the possible reaction pathways, influencing the final product distribution. pku.edu.cn

Computational analyses have also explored the influence of substituents on the ketene and imine. mdpi.com It has been shown that the electronic nature of substituents on the ketene significantly impacts the reaction, whereas substituents on the imine have a lesser effect. mdpi.com Furthermore, ab initio studies have provided rationalizations for the observed diastereoselectivity, highlighting the crucial role of intermediate stabilization in the formation of the azetidinone ring. researchgate.net

The four-membered ring of 2-azetidinone is characterized by significant ring strain, which is a key determinant of its chemical reactivity. researchgate.netrsc.org This strain arises from the deviation of bond angles from their ideal values. numberanalytics.com Quantum chemical calculations have been employed to quantify this ring strain and to understand its impact on the reactivity of the β-lactam ring, particularly its susceptibility to nucleophilic attack and ring-opening reactions. researchgate.net

Computational Studies of Staudinger Cycloaddition Mechanisms

Molecular Modeling and Docking Studies (emphasizing chemical interactions and structural fit)

Molecular modeling and docking are indispensable tools in modern drug discovery, allowing for the prediction and analysis of how a molecule like 4-propyl-2-azetidinone might interact with a biological target, such as an enzyme. mdpi.com These techniques provide insights into the binding mode, affinity, and specificity of a ligand within the active site of a protein.

Docking studies involve placing a model of the ligand into the three-dimensional structure of the receptor and evaluating the potential binding energy based on various scoring functions. ijper.org This process can help to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. For example, molecular docking studies on various azetidinone derivatives have been used to elucidate their mechanism of action as antibacterial agents by showing how they interact with enzymes like transpeptidase, which is involved in bacterial cell wall synthesis. nih.gov

Structure-Reactivity Relationships and Predictive Modeling

Understanding the relationship between the chemical structure of a molecule and its reactivity or biological activity is a fundamental goal in chemistry and medicinal chemistry. nih.gov For 2-azetidinones, this involves correlating specific structural features, such as the nature and stereochemistry of substituents, with their observed properties.

Predictive modeling, often employing Quantitative Structure-Activity Relationship (QSAR) techniques, seeks to develop mathematical models that can forecast the activity of new, unsynthesized compounds. These models are built upon datasets of compounds with known activities and a set of calculated molecular descriptors that encode structural, electronic, and physicochemical properties.

For this compound and its analogs, a structure-reactivity relationship study would aim to understand how variations in the alkyl chain at the C4 position, or the introduction of other substituents on the ring, affect properties like antibacterial potency or susceptibility to hydrolysis. For instance, it is well-established that the therapeutic efficacy of the β-lactam skeleton is related to the chemical reactivity of its azetidinone ring and the nature of its substituents. researchgate.net The development of predictive models for azetidinone derivatives can accelerate the discovery of new therapeutic agents by prioritizing the synthesis of the most promising candidates. mdpi.com

Advanced Synthetic Applications and Methodological Developments for Azetidinone Scaffolds

Azetidinones as Key Synthons for β-Amino Acids and Other Complex Nitrogen-Containing Building Blocks

The strained four-membered ring of 2-azetidinones makes them excellent precursors, or synthons, for a variety of acyclic and cyclic molecules, most notably β-amino acids and their derivatives. mdpi.comnih.gov The "β-lactam synthon method" involves the synthesis of a substituted azetidinone followed by selective cleavage of one of its four bonds to yield a desired functionalized product. researchgate.netnih.gov This strategy is a cornerstone for accessing non-proteinogenic amino acids, peptides, and other complex nitrogenous compounds. researchgate.netclockss.org

The ring-opening of a 4-substituted-2-azetidinone, such as 4-propyl-2-azetidinone, typically occurs via nucleophilic attack at the carbonyl carbon, leading to the cleavage of the N1-C2 (amide) bond. This process effectively unveils a β-amino acid functional group. For instance, the hydrolysis of this compound would yield 3-aminobutanoic acid. Various nucleophiles and reaction conditions can be employed to generate different building blocks.

Table 1: Ring-Opening Reactions of this compound for Synthon Application

| Starting Material | Reagents/Conditions | Product | Product Class |

|---|---|---|---|

| This compound | H₂O / H⁺ or OH⁻ (Hydrolysis) | 3-Aminoheptanoic acid | β-Amino Acid |

| This compound | R-OH / H⁺ (Alcoholysis) | 3-Aminoheptanoic acid ester | β-Amino Acid Ester |

| This compound | H₂ / Pd-C (Hydrogenolysis) | 3-Amino-1-heptanol | γ-Amino Alcohol |

This synthetic versatility allows chemists to introduce specific stereochemistry at the C3 and C4 positions of the azetidinone ring and then carry that chirality forward into the final acyclic product, a crucial advantage in the synthesis of optically active compounds. acs.org

Design and Synthesis of Hybrid Molecules Incorporating the Azetidinone Ring for Chemical Scaffolding

A prominent strategy in modern drug discovery is the creation of hybrid molecules, which covalently link two or more distinct pharmacophoric scaffolds to generate a single chemical entity. mdpi.com The goal is to achieve synergistic or additive biological activity, improved selectivity, or novel mechanisms of action. researchgate.net The 2-azetidinone ring is a popular component in such designs due to its established biological relevance and synthetic tractability. researchgate.netmdpi.com

In these hybrid structures, the azetidinone moiety can act as a rigid linker or as a bioactive component itself. researchgate.net Researchers have successfully synthesized hybrids by attaching the azetidinone N1 or C4 positions to other heterocyclic systems known for their pharmacological properties, such as coumarins, quinolines, thiazoles, and phenothiazines. researchgate.netderpharmachemica.comresearchgate.net This approach has led to the development of novel compounds with a range of potential therapeutic applications. iipseries.org

Table 2: Examples of Azetidinone-Based Hybrid Scaffolds

| Azetidinone Core | Linked Heterocycle | Rationale / Potential Application |

|---|---|---|

| 2-Azetidinone | Coumarin | Combining scaffolds to develop new antimicrobial agents. derpharmachemica.com |

| 2-Azetidinone | Quinoline / Thiazole | Designing potential inhibitors of microbial targets like β-Ketoacyl-acyl carrier protein synthase III (FabH). researchgate.net |

| 2-Azetidinone | Phenothiazine | Synthesis of novel compounds with potential antibacterial, antifungal, and antitubercular activities. researchgate.net |

The synthesis of these hybrids often involves multi-step sequences, commonly culminating in a [2+2] cycloaddition (Staudinger reaction) between an imine derived from one heterocyclic component and a ketene (B1206846) generated from a precursor attached to the second scaffold. mdpi.com

Strategies for Late-Stage Functionalization of Complex Azetidinone Structures

Late-stage functionalization (LSF) is a powerful synthetic strategy that involves introducing or modifying functional groups in a complex, often drug-like, molecule at the final steps of its synthesis. spirochem.comrecercat.cat This approach allows for the rapid generation of analogues for structure-activity relationship (SAR) studies without re-synthesizing the entire molecular core. For a scaffold like this compound embedded within a larger molecule, LSF could target several positions.

Modern LSF methods, including photoredox catalysis and electrochemical synthesis, enable the activation of otherwise inert C-H bonds. spirochem.com These techniques could be applied to functionalize the propyl side chain or the C3 position of the azetidinone ring, introducing groups like halogens, trifluoromethyl groups, or aryl moieties. Another strategy involves the pre-installation of a functional handle, such as an acetoxy group at C4, which can then be displaced by various nucleophiles in a palladium-catalyzed allylic substitution reaction to append highly functionalized carbocyclic structures. nih.gov

Table 3: Potential Late-Stage Functionalization Strategies for a this compound Core

| LSF Method | Target Position | Type of Transformation | Potential Outcome |

|---|---|---|---|

| Photoredox Catalysis | Propyl chain (C-H) | C-H Alkylation / Arylation | Introduction of new carbon substituents for SAR studies. researchgate.net |

| Electrochemical Synthesis | C3 position (C-H) | C-H Amination / Oxidation | Installation of nitrogen or oxygen functionality. spirochem.com |

| Radical Halogenation | Propyl chain (β-position) | C-H Bromination (e.g., with NBS) | Introduction of a bromine handle for further derivatization. |

These advanced methods provide efficient pathways to diversify complex molecular structures, accelerating the discovery of new chemical entities with improved properties.

Emerging Catalytic Systems and Novel Methodologies in Azetidinone Synthesis

While the Staudinger ketene-imine cycloaddition remains a fundamental method for synthesizing 2-azetidinones, significant research has focused on developing new catalytic systems and methodologies that offer improved efficiency, selectivity, and sustainability. jgtps.comderpharmachemica.com

Recent advances include the use of novel transition metal catalysts. For instance, ruthenium-based catalysts have been shown to effect the stereoselective cyclization of α-diazoacetamides via intramolecular carbenoid C-H insertion, affording β-lactams with excellent yield and high cis-selectivity. nih.gov Copper catalysis has also emerged as a powerful tool, enabling the intramolecular C-N coupling of amides to form 4-alkylidene-2-azetidinones. nih.gov Another notable copper-catalyzed method is the Kinugasa reaction, the cycloaddition of terminal alkynes and nitrones, which has been rendered more practical through the use of heterogeneous and magnetically separable CuFe₂O₄ nanoparticle catalysts. rsc.org These catalysts allow for mild reaction conditions and easy product purification. rsc.org

In addition to metal catalysis, greener and more efficient protocols are being developed. These include microwave-assisted syntheses, which can significantly reduce reaction times, and reactions performed under sonication or with the aid of molecular sieves to improve yields and simplify procedures. tandfonline.com

Table 4: Comparison of Emerging Methodologies in Azetidinone Synthesis

| Method | Catalyst System | Key Features & Advantages |

|---|---|---|

| Intramolecular C-H Insertion | [RuCl₂(p-cymene)₂] | Excellent yields (>97%); high cis-stereoselectivity (>99%). nih.gov |

| Kinugasa Reaction | CuFe₂O₄ nanoparticles | Heterogeneous, magnetically separable catalyst; mild conditions; good to excellent yields. rsc.org |

| Intramolecular C-N Coupling | Cu(I) salts | Efficient 4-exo ring closure for 4-alkylidene-2-azetidinones. nih.gov |

| Staudinger Cycloaddition | Mg-Al hydroxide (B78521) (MAH) | Heterogeneous catalyst usable under microwave irradiation. mdpi.com |

These emerging systems highlight a trend towards more controlled, efficient, and environmentally benign syntheses of the valuable azetidinone scaffold.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Propyl-2-azetidinone, and how can researchers validate their reproducibility?

- Methodology : Begin by cross-referencing synthetic protocols in primary literature using SciFinder or Reaxys to identify peer-reviewed procedures. Validate reproducibility by adhering strictly to reported conditions (e.g., solvent, temperature, catalysts) and comparing spectroscopic data (e.g., -NMR, -NMR, IR) with literature values. If discrepancies arise, troubleshoot variables such as reagent purity or reaction kinetics .

- Key Considerations : Document deviations meticulously and use control experiments to isolate factors affecting yield or purity.

Q. How should researchers characterize this compound to confirm structural identity and purity?

- Methodology : Combine multiple analytical techniques:

- Chromatography : HPLC or GC-MS to assess purity.

- Spectroscopy : NMR for structural confirmation (e.g., azetidinone ring protons at δ 3.5–4.5 ppm).

- Physical Properties : Compare melting points or specific optical rotation with literature data .

- Quality Control : Replicate analyses across independent batches to ensure consistency.

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodology : Follow OSHA and EN 374 standards for PPE, including nitrile gloves and flame-retardant lab coats. Conduct a hazard assessment using Safety Data Sheets (SDS) to address reactivity risks (e.g., potential lactam ring instability under acidic conditions). Implement fume hood use for synthesis and waste disposal compliant with local regulations .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?

- Methodology :

Use DFT calculations (e.g., Gaussian or ORCA) to optimize the molecule’s geometry and predict electronic properties (e.g., HOMO-LUMO gaps).

Perform molecular docking (AutoDock Vina, Schrödinger) to simulate interactions with biological targets (e.g., enzymes inhibited by β-lactams).

Validate predictions with in vitro assays, comparing calculated binding affinities to experimental IC values .

- Data Interpretation : Address discrepancies between computational and experimental results by refining force fields or exploring alternative binding conformations.

Q. What strategies resolve contradictions in reported biological activity data for this compound analogs?

- Methodology :

- Systematic Review : Aggregate data from multiple studies, noting variables such as assay type (e.g., MIC vs. cell viability), cell lines, and compound concentrations.

- Meta-Analysis : Use statistical tools (e.g., R or Python) to identify outliers or confounding factors (e.g., solvent effects on bioavailability) .

- Experimental Replication : Reproduce conflicting studies under standardized conditions to isolate causative factors .

Q. How can researchers design a robust structure-activity relationship (SAR) study for this compound derivatives?

- Methodology :

Scaffold Modification : Synthesize derivatives with systematic substitutions (e.g., varying alkyl chain length or introducing heteroatoms).

High-Throughput Screening : Use automated platforms to test bioactivity across derivatives, ensuring dose-response consistency.

Multivariate Analysis : Apply PCA or clustering algorithms to correlate structural features with activity trends .

- Ethical Compliance : Ensure biological testing adheres to institutional ethics guidelines, particularly for in vivo studies .

Q. What are the best practices for documenting synthetic procedures and analytical data to ensure reproducibility?

- Methodology :

- Detailed Lab Notebooks : Record reaction parameters (time, temperature, yields), purification methods, and instrument calibration details.

- Data Sharing : Deposit spectral data in public repositories (e.g., PubChem) and cite original sources to avoid plagiarism .

- Peer Review : Submit methods to journals with open-access protocols (e.g., Nature Protocols) for community validation .

Methodological Frameworks

- Literature Review : Use SciFinder to identify key papers and patents, prioritizing studies with rigorous experimental validation .

- Experimental Design : Align objectives with SMART criteria (Specific, Measurable, Achievable, Relevant, Time-bound) and include negative controls .

- Ethical Reporting : Disclose conflicts of interest and comply with FAIR data principles (Findable, Accessible, Interoperable, Reusable) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.